Anti-kentsin
CAS No.:
Cat. No.: VC18466479
Molecular Formula: C22H45N11O6
Molecular Weight: 559.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H45N11O6 |
---|---|
Molecular Weight | 559.7 g/mol |
IUPAC Name | (2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Standard InChI | InChI=1S/C22H45N11O6/c1-12(34)16(24)19(37)32-14(7-4-10-29-21(25)26)17(35)31-13(6-2-3-9-23)18(36)33-15(20(38)39)8-5-11-30-22(27)28/h12-16,34H,2-11,23-24H2,1H3,(H,31,35)(H,32,37)(H,33,36)(H,38,39)(H4,25,26,29)(H4,27,28,30)/t12-,13+,14+,15+,16+/m1/s1 |
Standard InChI Key | GXWJQJWRHLTUKE-YXMSTPNBSA-N |
Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O |
Canonical SMILES | CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O |
Introduction
Chemical and Physical Properties
Anti-Kentsin’s physicochemical profile is critical for understanding its stability and interactions. Key properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 559.66 g/mol |
CAS Registry Number | 73430-00-9 |
Sequence | Thr-Arg-Lys-Arg |
Purity (Commercial Samples) | >95% |
Storage Recommendations | Lyophilized powder at -20°C |
The peptide’s stability is influenced by its resistance to enzymatic degradation, attributed to the absence of protease-sensitive bonds . Structural studies using quantum density functional theory (DFT) highlight that hydration patterns and intramolecular hydrogen bonding stabilize its β-turn conformation, which may enhance receptor interactions .
Pharmacological Profile and Mechanisms of Action
Retrovirus Modulation
In transformed Balb/c mouse cells (K-Balb), Anti-Kentsin (100 μg/mL) enhanced endogenous xenotropic murine retrovirus expression by 2-log units over controls . This induction was proportional to spontaneous viral release and inhibited by actinomycin D, implicating RNA synthesis dependency. Neutralization experiments with anti-RLV gp70 serum confirmed viral specificity .
Comparative Analysis with Structural Analogs
Anti-Kentsin vs. Tuftsin
While both peptides are tetrapeptides, their residue sequences differ:
-
Anti-Kentsin: Thr-Arg-Lys-Arg
-
Tuftsin: Thr-Lys-Pro-Arg
Functional disparities arise from these structural variations. Tuftsin enhances phagocytosis and immune responses, whereas Anti-Kentsin’s primary documented effects are antiviral and analgesic . DFT studies reveal that hydration stabilizes tuftsin’s γ-turn conformation, whereas Anti-Kentsin adopts a β-turn, affecting receptor binding specificity .
Retro Anti-Kentsin
The retro isomer (Arg-Lys-Arg-Thr) exhibits distinct hydration energetics and hydrogen-bonding patterns, leading to reduced stability compared to the native sequence . This underscores the importance of residue order in biological activity.
Research Applications and Experimental Findings
Virology Studies
Anti-Kentsin’s ability to upregulate retrovirus expression has made it a tool for studying viral latency and reactivation mechanisms. In K-Balb cells, it synergizes with dexamethasone to enhance viral yield, providing a model for probing endogenous retrovirus-host interactions .
Neuropharmacology
Central administration studies suggest potential applications in pain management, though its inability to bind classical opioid receptors limits therapeutic utility without further modification .
Immunological Reagents
Anti-Kentsin is listed in quantitative immunology databases like AntiJen, which catalog peptide interactions with major histocompatibility complex (MHC) molecules and T-cell receptors . Such data aids in epitope prediction for vaccine design.
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